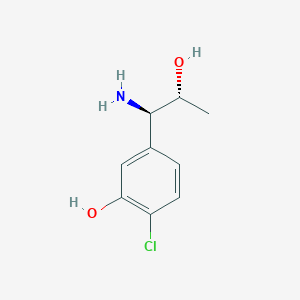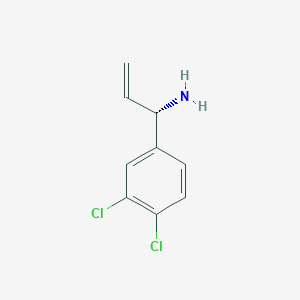
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a bromine atom and an amino group attached to an indene ring system, making it a unique structure for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3-dihydroindene, undergoes bromination using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 1-position.
Carboxylation: The resulting compound is further carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 1-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl, alkyl, or aryl groups, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, alkyl halides, or aryl halides in the presence of a catalyst.
Major Products:
Oxidation: Nitroso derivatives or oxides.
Reduction: De-brominated or hydrogenated products.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- (1S)-1-amino-5-chloro-2,3-dihydroindene-1-carboxylic acid;hydrochloride
- (1S)-1-amino-5-fluoro-2,3-dihydroindene-1-carboxylic acid;hydrochloride
- (1S)-1-amino-5-iodo-2,3-dihydroindene-1-carboxylic acid;hydrochloride
Uniqueness:
- The presence of the bromine atom at the 5-position provides unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs.
- The specific stereochemistry (1S) also contributes to its distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C10H11BrClNO2 |
|---|---|
Poids moléculaire |
292.55 g/mol |
Nom IUPAC |
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14;/h1-2,5H,3-4,12H2,(H,13,14);1H/t10-;/m0./s1 |
Clé InChI |
LAEGQZMCYWZLAN-PPHPATTJSA-N |
SMILES isomérique |
C1C[C@](C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl |
SMILES canonique |
C1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)

